molecular formula C12H10ClNO B1454521 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one CAS No. 1341362-65-9

6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

Cat. No. B1454521
CAS RN: 1341362-65-9
M. Wt: 219.66 g/mol
InChI Key: DJFMVRBMDIDTSU-UHFFFAOYSA-N
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Description

“6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one” is a heterocyclic compound that belongs to the family of quinolones. It has a molecular weight of 219.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-2-cyclopropyl-4(1H)-quinolinone . The InChI code is 1S/C12H10ClNO/c13-8-3-4-10-9(5-8)12(15)6-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The molecular weight is 219.67 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Physicochemical Properties and Industrial Applications

6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one and its derivatives are primarily studied for their physicochemical properties which are crucial in the industrial manufacturing process, particularly in the synthesis of pharmaceuticals like ciprofloxacin. Understanding the melting, decomposition properties, and solubility relationships with ion strength, temperature, and pH are vital for improving the crystallization and purification processes of such drugs (Yin Qiuxiang, 2002).

Antimicrobial and Antibacterial Applications

Compounds derived from this compound have been extensively researched for their potential in antimicrobial and antibacterial therapies. Synthesis and structural modifications of these compounds have resulted in variants that exhibit significant antifungal and antibacterial activities. This makes them potential candidates for the development of new antimicrobial drugs (N. Patel & S. D. Patel, 2010), (N. Patel & S. D. Patel, 2010).

Structural and Chemical Analysis

The structural and chemical properties of this compound and its derivatives have been a subject of study, contributing to the understanding of their chemical behavior and potential applications. For instance, X-ray crystallography has been used to analyze the structural aspects, which is fundamental for the synthesis of biologically active compounds (N. Williamson & A. Ward, 2005).

Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of numerous biologically active compounds. Its versatility in chemical reactions underlines its significance in medicinal chemistry, particularly in the development of compounds with potential antibacterial and antitumor activities (Y. Al-Hiari et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

6-chloro-2-cyclopropyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-8-3-4-10-9(5-8)12(15)6-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFMVRBMDIDTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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